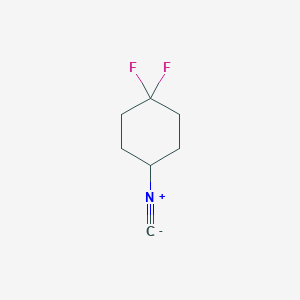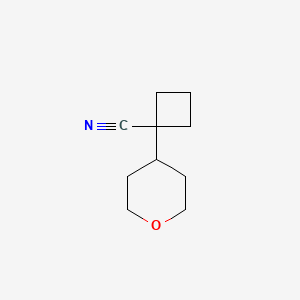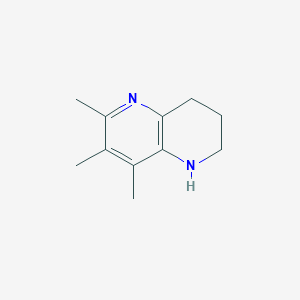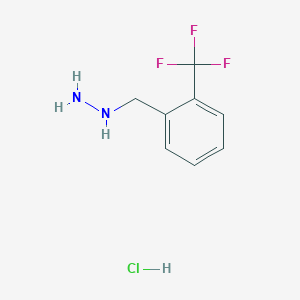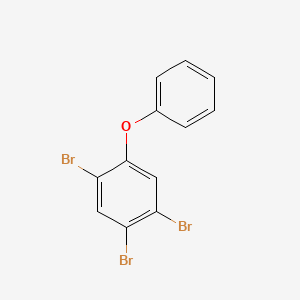
2,4,5-Tribromodiphenyl ether
説明
2,4,5-Tribromodiphenyl ether is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H7Br3O . It has an average mass of 406.895 Da and a monoisotopic mass of 403.804688 Da .
Molecular Structure Analysis
The molecular structure of 2,4,5-Tribromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with bromine atoms substituted at the 2, 4, and 5 positions .Physical And Chemical Properties Analysis
2,4,5-Tribromodiphenyl ether has a density of 2.0±0.1 g/cm3 . Its boiling point is 372.3±37.0 °C at 760 mmHg . The compound has a molar refractivity of 75.8±0.3 cm3 .科学的研究の応用
Metabolite Identification
Research has identified various metabolites of polybrominated diphenyl ethers (PBDEs), including 2,4,5-Tribromodiphenyl ether, in rats. Analysis of rat feces showed the presence of hydroxylated tribrominated and tetrabrominated diphenyl ethers, indicating the complex metabolic pathways of these compounds (Marsh et al., 2006).
Atmospheric Fate and Oxidation Mechanisms
The atmospheric fate of PBDEs like 2,4,5-Tribromodiphenyl ether has been studied to understand their environmental impact. Research suggests that these compounds undergo oxidation by hydroxyl radicals, forming various hydroxylated and debrominated products, impacting their persistence and toxicity in the environment (Cao et al., 2013).
Environmental Contamination and Detection
Studies have found traces of PBDEs, including 2,4,5-Tribromodiphenyl ether, in various environmental samples like water, sediments, and marine organisms. Advanced analytical methods, such as liquid chromatography and mass spectrometry, have been developed to detect these compounds at trace levels, highlighting their widespread presence and potential ecological risks (Hua et al., 2005).
Transformation and Photodegradation
Research has investigated the transformation of PBDEs, including 2,4,5-Tribromodiphenyl ether, under UV irradiation. These studies are crucial in understanding the degradation pathways of PBDEs in the environment, revealing that they can transform into less-brominated analogs and other secondary pollutants, which might have different toxicological profiles (Wang et al., 2013).
Biodegradation in Soil
The biodegradation of PBDEs, including 2,4,5-Tribromodiphenyl ether, has been explored in both aerobic and anaerobic soil conditions. This research is significant for understanding the persistence of these compounds in soil environments and their potential impact on soil health and groundwater quality (Nyholm et al., 2010).
特性
IUPAC Name |
1,2,4-tribromo-5-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMKAFUXYKEDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879860 | |
| Record name | BDE-29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Tribromodiphenyl ether | |
CAS RN |
337513-56-1 | |
| Record name | 2,4,5-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VRJ22BAGC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B1530744.png)
![3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1530745.png)
![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
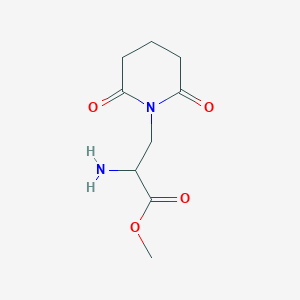
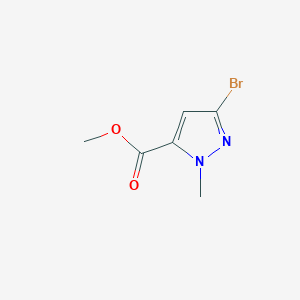
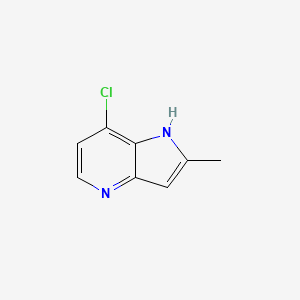
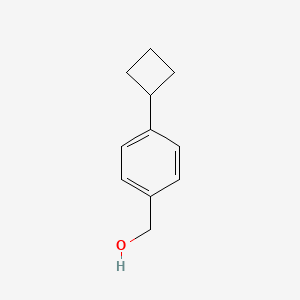
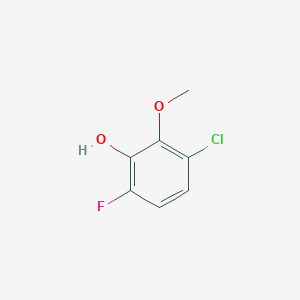
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
